(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile
Description
The compound (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile is a structurally complex molecule featuring a thiazole core substituted with a 3-bromophenyl group at the 4-position and a (4-phenoxyphenyl)aminoacrylonitrile moiety at the 2-position. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is known for its role in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding .
Properties
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3OS/c25-19-6-4-5-17(13-19)23-16-30-24(28-23)18(14-26)15-27-20-9-11-22(12-10-20)29-21-7-2-1-3-8-21/h1-13,15-16,27H/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAYUGAXBVDYSC-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile is a member of the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 423.37 g/mol. The compound features a thiazole ring, a bromophenyl group, and a phenoxyphenyl amine structure, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
- Cell Line Studies :
- The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results demonstrated an IC50 value indicating effective inhibition of cell proliferation.
- A study reported that thiazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases associated with cancer progression, such as Aurora A kinase. This inhibition leads to cell cycle arrest and apoptosis .
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to the active sites of target proteins, potentially disrupting their function .
Crystallographic Data
Crystallographic analysis has provided insights into the structural characteristics of the compound. The asymmetric unit consists of one formula unit and a water molecule, revealing key structural features such as bond lengths and angles that are critical for its biological activity.
| Atom | Coordinates (x,y,z) | Displacement Parameter |
|---|---|---|
| C1 | 0.1478(4), 0.9205(3), 0.72251(17) | 0.0417(6) |
| N1 | 0.4802(3), 0.7088(3), 0.47415(13) | 0.0367(5) |
| S1 | 0.82041(9), 0.80169(11), 0.47489(5) | 0.0516(2) |
Case Studies
- In Vivo Studies : In vivo studies using murine models have shown that administration of the compound resulted in reduced tumor sizes compared to control groups, supporting its potential as an effective anticancer agent.
- Combination Therapies : Preliminary data suggest that combining this compound with established chemotherapeutics may enhance efficacy and reduce resistance in cancer cells.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substitutions
Several structurally related compounds have been synthesized and studied, differing primarily in substituents on the thiazole ring or the acrylonitrile side chain. Key examples include:
Structural Insights :
- Phenoxy vs. Alkyl/Aryl Groups: The 4-phenoxyphenylamino group introduces a rigid, planar structure compared to the flexible 4-butylphenylamino group in , which could enhance π-π interactions in protein binding pockets.
Pharmacological and Physicochemical Comparisons
- Antimicrobial Activity : Compounds with nitro or chloro substituents (e.g., 2,4-dichlorophenyl in ) exhibit stronger antimicrobial profiles, whereas bromine-substituted analogues like the target compound may prioritize anticancer activity due to enhanced cellular penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
